molecular formula C7H12O B13040627 4-Methylcyclohex-1-EN-1-OL

4-Methylcyclohex-1-EN-1-OL

Cat. No.: B13040627
M. Wt: 112.17 g/mol
InChI Key: RMGKOJUDMGZJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylcyclohex-1-EN-1-OL is an organic compound with the molecular formula C7H12O. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a hydroxyl group attached to the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohex-1-EN-1-OL can be synthesized through various methods. One common approach involves the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid, leading to the formation of the desired product along with water as a byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil. The primary component of turpentine, pinene, undergoes hydration in the presence of sulfuric acid to form terpene diol. This intermediate is then dehydrated and distilled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohex-1-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-methylcyclohexanone.

    Reduction: Formation of 4-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenes depending on the reagent used.

Scientific Research Applications

4-Methylcyclohex-1-EN-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-1-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The presence of the double bond and the methyl group also affects its chemical behavior, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Cyclohexenol: Similar structure but lacks the methyl group.

    Methylcyclohexanol: Similar structure but lacks the double bond.

    Cyclohexanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness: 4-Methylcyclohex-1-EN-1-OL is unique due to the combination of the methyl group, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methylcyclohexen-1-ol

InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h4,6,8H,2-3,5H2,1H3

InChI Key

RMGKOJUDMGZJJG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)O

Origin of Product

United States

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